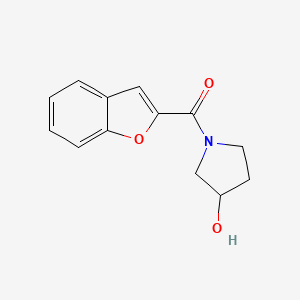

1-(Furan-3-carbonyl)pyrrolidin-3-ol

Overview

Description

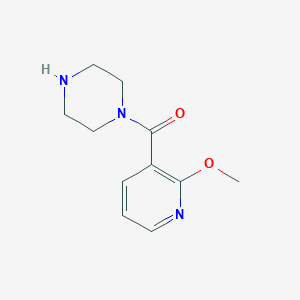

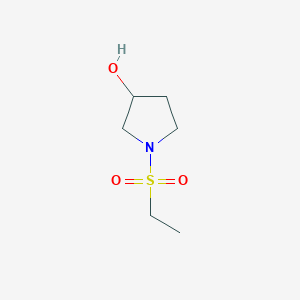

The compound “1-(Furan-3-carbonyl)pyrrolidin-3-ol” contains a furan ring and a pyrrolidine ring. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The furan ring, being aromatic, contributes to the stability of the molecule.Chemical Reactions Analysis

Pyrrolidine rings are often involved in various chemical reactions due to their nitrogen atom and the possibility of functionalization . Furan rings can undergo reactions typical for aromatic systems, as well as reactions at the oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Furan-3-carbonyl)pyrrolidin-3-ol” would depend on the specific arrangement and substitution of its furan and pyrrolidine rings. Pyrrolidine derivatives are known for their diverse physicochemical parameters .Scientific Research Applications

Supramolecular Gelators and Drug Delivery Systems

1-(Furan-3-carbonyl)pyrrolidin-3-ol and its analogs have been explored in the synthesis of pyridine/pyridinium bisamides, which are new supramolecular gelators. These compounds have shown potential in cation binding and can form metallogels selectively with certain metal ions. Notably, a furan analogue forms a gel in the presence of Ag+ and Cu2+ ions, demonstrating the role of the heteroatom in modulating self-assembly behavior. These gels have potential applications in selective sensing of specific amino acids and glucose, as well as in the encapsulation and release of drugs like curcumin (Panja, Ghosh, & Ghosh, 2018).

Synthesis and Characterization of Derivatives

Furan and pyrrole-based derivatives have been synthesized and characterized, expanding the chemical understanding of these compounds. For instance, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) is a pyrrole chalcone derivative synthesized via aldol condensation. This compound's structure and electronic properties have been analyzed using various spectroscopic and computational methods, providing insights into its potential applications in synthesizing heterocyclic compounds like oxiranes, oxazoles, pyrazoles, and pyridines (Singh, Rawat, & Sahu, 2014).

Molecular Structure Analysis

Structural analysis of compounds containing 1-(Furan-3-carbonyl)pyrrolidin-3-ol derivatives reveals insights into their molecular conformations. For example, a study on 3‐Acetyl‐4‐furyl‐1‐methylspiro[pyrrolidine-2,2′‐indol]‐2′(3′H)‐one provides detailed information on the conformation of the central pyrrolidine ring and its interactions with adjacent structures, such as furan and oxindole systems. This analysis helps in understanding the molecular interactions and potential applications in various fields like materials science and drug design (Subbiahpandi et al., 2006).

Anti-AIDS Drug Synthesis

A key building block for HIV protease inhibitors, 1-({[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]carbonyl}oxy)pyrrolidine-2,5-dione, has been synthesized using a highly enantio- and diastereoselective cross aldol reaction. This synthesis method is important for developing anti-AIDS drugs, showcasing the potential of furan and pyrrolidine derivatives in pharmaceutical applications (Hayashi et al., 2016).

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, but without specific studies on “1-(Furan-3-carbonyl)pyrrolidin-3-ol”, it’s difficult to identify its primary targets.

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets in various ways, such as binding to active sites or altering the conformation of target proteins .

Biochemical Pathways

Without specific information, it’s challenging to identify the exact biochemical pathways affected by “1-(Furan-3-carbonyl)pyrrolidin-3-ol”. Compounds with a pyrrolidine ring have been found to be involved in a variety of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s physiological conditions. Compounds with a pyrrolidine ring are generally well absorbed and distributed in the body .

Safety and Hazards

Future Directions

properties

IUPAC Name |

furan-3-yl-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-8-1-3-10(5-8)9(12)7-2-4-13-6-7/h2,4,6,8,11H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBPRAZCGVEXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-3-carbonyl)pyrrolidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Aminocyclohexyl)oxy]isonicotinonitrile](/img/structure/B1468523.png)

![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-ol](/img/structure/B1468525.png)

![1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468534.png)